Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

Methyl 3-bromo-1H-pyrrole-2-carboxylate structure
941714-57-4 structure
Product Name:Methyl 3-bromo-1H-pyrrole-2-carboxylate
Numero CAS:941714-57-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD23106341
CID:1122365
Update Time:2025-05-25

Methyl 3-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
    • Methyl 3-Bromopyrrole-2-carboxylate
    • methyl 3-bromo-1H-pyrrole-2-carboxylate
    • AK171920
    • RWYUPXPKZMQREC-UHFFFAOYSA-N
    • 7019AJ
    • PB38397
    • TRA0026484
    • FCH1877829
    • SB22087
    • SY026993
    • AB0072694
    • Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
    • 3-Bromopyrrole-2-carboxylic acid methyl ester
    • Methyl 3-bromo-1H-pyrrole-2-carboxylate
    • MDL: MFCD23106341
    • Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
    • Chiave InChI: RWYUPXPKZMQREC-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(Br)C=CN1)OC

Proprietà calcolate

  • Massa esatta: 202.95800
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 140
  • Superficie polare topologica: 42.1

Proprietà sperimentali

  • Densità: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 286.2±20.0 ºC (760 Torr),
  • Punto di infiammabilità: 126.9±21.8 ºC,
  • Solubilità: Leggermente solubile (3,5 g/l) (25°C),
  • PSA: 42.09000
  • LogP: 1.56380

Methyl 3-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza

Methyl 3-bromo-1H-pyrrole-2-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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Methyl 3-bromo-1H-pyrrole-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Reagents: Ammonia Solvents: Methanol ,  Water ;  1 h, rt
Riferimento
Pyrrolotriazine derivatives as PI3K inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 h, 65 °C
Riferimento
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process
Steeds, Hannah G.; Knowles, Jonathan P.; Yu, Wai L.; Richardson, Jeffery; Cooper, Katie G.; et al, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, rt
Riferimento
Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ;  rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Process for preparation of compound for treating hepatitis B
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Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc bromide
Riferimento
A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline
Hasse, Katrin; Willis, Anthony C.; Banwell, Martin G., Australian Journal of Chemistry, 2009, 62(7), 683-691

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ;  5 h, 18 °C
Riferimento
Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins
Axford, Lorraine C.; Holden, Kate E.; Hasse, Katrin; Banwell, Martin G.; Steglich, Wolfgang; et al, Australian Journal of Chemistry, 2008, 61(2), 80-93

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 4 h, rt
Riferimento
Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation
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Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  20 h, 80 °C
Riferimento
Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization
Fukuda, Tsutomu; Komure, Minoru; Onodera, Gen; Kimura, Masanari; Iwao, Masatomo, Heterocycles, 2018, 97(2), 916-930

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  cooled; overnight, rt
Riferimento
Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors
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Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 3-bromo-1H-pyrrole-2-carboxylate Fornitori

Amadis Chemical Company Limited
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(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate
Numero d'ordine:A859541
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):278.0/1106.0
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Amadis Chemical Company Limited
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate
A859541
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):278.0/1106.0
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